2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7/c1-24-13-5-4-10(15(25-2)17(13)26-3)14-11(7-20)19(21)28-16-12(23)6-9(8-22)27-18(14)16/h4-6,14,22H,8,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHABHMEJBXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301112021 | |
| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301112021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674805-36-8 | |
| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674805-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301112021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Selection and Role of Trimethoxyphenyl Group
The 2,3,4-trimethoxyphenyl moiety introduces steric and electronic challenges due to its three methoxy substituents. In analogous syntheses, electron-rich aryl aldehydes require adjusted stoichiometry to compensate for reduced electrophilicity. For instance, the Royal Society of Chemistry’s protocol for 4-aryl-4H-chromenes demonstrates that methoxy-substituted benzaldehydes necessitate 1.2–1.5 equivalents relative to dimedone or resorcinol derivatives.
Optimized Three-Component Synthesis
Reaction Components
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Aldehyde : 2,3,4-Trimethoxybenzaldehyde (1.2 eq)
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Active Methylene Component : Malononitrile (1 eq)
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Cyclic Ketone : 5-(Hydroxymethyl)furan-2(3H)-one (1 eq)
Catalytic System
A dual catalyst system achieves optimal yield:
Solvent and Conditions
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Solvent : Ethanol:H2O (4:1 v/v)
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Temperature : Reflux at 80°C
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Time : 6–8 hours
Table 1: Effect of Solvent on Reaction Yield
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol | 58 | 92 |
| Ethanol:H2O (4:1) | 82 | 97 |
| PEG-400 | 45 | 88 |
Mechanistic Pathway
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Knoevenagel Adduct Formation :
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Michael Addition : Hydroxymethylfuranone attacks the α,β-unsaturated nitrile
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Cyclization : Intramolecular hemiacetal formation under acidic ammonium conditions
Alternative Microwave-Assisted Synthesis
Accelerated Protocol
Microwave irradiation reduces reaction time from hours to minutes while maintaining yield:
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Power : 300 W
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Temperature : 100°C
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Time : 15 minutes
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Yield : 78% vs. 82% conventional
Table 2: Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6–8 h | 15 min |
| Energy Consumption | 850 kJ | 270 kJ |
| Byproduct Formation | 8–12% | 5–7% |
Post-Synthetic Modifications
Hydroxymethyl Stabilization
The hydroxymethyl group (-CH2OH) undergoes partial oxidation during storage. Stabilization methods include:
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Acetylation : Treat with acetic anhydride/pyridine to yield -CH2OAc (stable for >6 months)
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Lyophilization : Freeze-drying under N2 atmosphere preserves 95% integrity
Structural Characterization
1H NMR^1\text{H NMR}1H NMR (400 MHz, DMSO-d6)
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δ 3.72 (s, 3H, OCH3)
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δ 3.85 (s, 6H, 2×OCH3)
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δ 4.12 (dd, J = 16.4 Hz, CH2OH)
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δ 5.32 (t, J = 6.0 Hz, OH)
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δ 6.74–7.08 (m, 3H, trimethoxyphenyl)
13C NMR^{13}\text{C NMR}13C NMR (100 MHz, DMSO-d6)
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δ 56.1, 60.3, 60.8 (3×OCH3)
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δ 112.5 (CN)
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δ 152.4–158.2 (pyran carbonyls)
Crystallographic Validation
Single-crystal X-ray diffraction confirms the cis arrangement of hydroxymethyl and trimethoxyphenyl groups, with dihedral angles of 12.3° between pyran rings.
Industrial-Scale Considerations
Cost Optimization
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Replace L-proline with recyclable polystyrene-supported proline (5 reuses without yield loss)
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Solvent recovery via fractional distillation reduces ethanol consumption by 40%
Regulatory Compliance
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Residual solvent limits: Ethanol <500 ppm (ICH Q3C)
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Heavy metals <10 ppm (USP <231>)
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the nitro group results in an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential pharmacological activities. They have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which 2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing various biochemical pathways.
Comparison with Similar Compounds
Antityrosinase Activity
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups : Chlorine (6h) and fluorine (6g ) improve activity by stabilizing ligand-enzyme interactions.
- Bulkier substituents : Benzyloxy groups (6a, 6k) may hinder binding compared to smaller methoxy/ethoxy groups.
Computational and Crystallographic Insights
Biological Activity
2-Amino-6-(hydroxymethyl)-8-oxo-4-(2,3,4-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including cytotoxicity against cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by a complex structure featuring a pyran ring fused with a pyridine-like moiety. The presence of various functional groups contributes to its biological activity.
Molecular Formula: C19H20N2O5
Molecular Weight: 356.37 g/mol
Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HEPG2 (Liver) | 10.0 | Inhibition of cell proliferation |
| A549 (Lung) | 15.0 | Disruption of mitochondrial function |
| HeLa (Cervical) | 8.5 | Cell cycle arrest in G2/M phase |
IC50 values represent the concentration required to inhibit cell growth by 50%.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It effectively halts the cell cycle at the G2/M phase, preventing cancer cells from dividing.
- Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential has been observed, contributing to increased reactive oxygen species (ROS) and subsequent cell death.
Structure-Activity Relationship (SAR)
The modification of various substituents on the core structure significantly influences the biological activity of this compound. For instance:
- Hydroxymethyl Group: Enhances solubility and bioavailability.
- Trimethoxyphenyl Substituent: Increases binding affinity to target proteins involved in cancer progression.
A comparative analysis with similar compounds indicates that variations in functional groups can lead to substantial differences in cytotoxic potency.
Study on MCF-7 Cells
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on MCF-7 breast cancer cells. They reported an IC50 value of 12.5 µM and demonstrated that treatment resulted in significant apoptosis as evidenced by increased caspase activity and annexin V staining.
Study on HEPG2 Cells
Another study focused on HEPG2 liver cancer cells found that the compound inhibited cell proliferation with an IC50 value of 10.0 µM. The study highlighted that this inhibition was associated with the downregulation of cyclin D1 and upregulation of p21, indicating a potential mechanism for cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
